molecular formula C18H21NO4 B5615012 N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2,5-dimethyl-3-furamide

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2,5-dimethyl-3-furamide

Cat. No. B5615012
M. Wt: 315.4 g/mol
InChI Key: VCMKJCIJYKDHCN-UHFFFAOYSA-N
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Description

The chemical compound N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2,5-dimethyl-3-furamide is a complex organic molecule that has been the subject of various studies due to its interesting chemical and physical properties. The research efforts have focused on its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of complex chromene derivatives often involves multi-step reactions, including etherification, oximation, and Beckmann rearrangement, as demonstrated in the preparation of similar compounds (Chen, Ye, & Hu, 2012). These processes underline the synthetic challenges and the necessity for precise conditions to obtain the desired product.

Molecular Structure Analysis

The molecular structure of chromene derivatives has been elucidated through various spectroscopic techniques, including 1H NMR and MS, and confirmed by X-ray single crystal diffraction analysis. The crystallographic analysis reveals the compound's space group and cell parameters, providing insight into its geometric configuration (Zhao & Zhou, 2009).

Chemical Reactions and Properties

Chromene derivatives exhibit a range of chemical reactions, including interactions with secondary amines, leading to substituted chromene sulfonates with potential biological activity. Such reactions highlight the chemical versatility and reactivity of the chromene core (Amr et al., 2017).

Physical Properties Analysis

The physical properties of chromene derivatives, such as their crystal structure and phase behavior, are crucial for understanding their chemical behavior and potential applications. These properties are often investigated using X-ray diffraction and other analytical techniques to determine the compound's stability, density, and molecular interactions (Anuradha et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of chromene derivatives, are influenced by their molecular structure. Studies on their synthesis and reactivity reveal that these compounds can undergo various chemical transformations, leading to a wide range of products with different chemical and physical properties. This versatility makes them valuable in synthetic chemistry and potential applications in materials science (Kumar & Rajitha, 2006).

Mechanism of Action

The mechanism of action of chromene derivatives can vary widely depending on their structure and the biological target. They have been found to exhibit a range of biological activities, including anticancer, anticonvulsant, antimicrobial, and more . The exact mechanism of action for “N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2,5-dimethyl-3-furamide” is not known without further study.

properties

IUPAC Name

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-11-6-16(12(2)23-11)18(20)19-9-13-7-14-4-5-15(21-3)8-17(14)22-10-13/h4-6,8,13H,7,9-10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMKJCIJYKDHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2CC3=C(C=C(C=C3)OC)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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